molecular formula C10H20BrNO2 B1475349 (2-Bromoethyl)propylcarbamic acid tert-butyl ester CAS No. 1540127-16-9

(2-Bromoethyl)propylcarbamic acid tert-butyl ester

Cat. No.: B1475349
CAS No.: 1540127-16-9
M. Wt: 266.18 g/mol
InChI Key: KBRNIVLBTLAOGZ-UHFFFAOYSA-N
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Description

(2-Bromoethyl)propylcarbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H20BrNO2 and its molecular weight is 266.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Bromoethyl)propylcarbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromoethyl)propylcarbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-bromoethyl)-N-propylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRNIVLBTLAOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCBr)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile of (2-Bromoethyl)propylcarbamic acid tert-butyl ester: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of chemical intermediates is paramount. Solubility, in particular, governs reaction kinetics, purification strategies, and the ultimate formulation of active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the solubility of (2-Bromoethyl)propylcarbamic acid tert-butyl ester, a key building block in organic synthesis.

While specific, quantitative solubility data for this exact compound is not extensively documented in public literature, this guide will leverage first principles of physical organic chemistry and established analytical methodologies to build a robust predictive framework. We will dissect the molecule's structural attributes to forecast its behavior in various organic solvents and provide a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of this compound's solubility characteristics.

Physicochemical Characterization and Predicted Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as our primary guide: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[1][2]

Structural Analysis of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

To predict the solubility of the target molecule, we must first analyze its constituent functional groups and their contributions to its overall polarity.

  • Carbamate Group (-N(C=O)O-): This is a polar functional group due to the presence of electronegative oxygen and nitrogen atoms and the resonance stabilization of the N-C=O bond.[3][4] It can act as a hydrogen bond acceptor at its oxygen atoms.

  • Tert-butyl Group (-C(CH₃)₃): This is a bulky, non-polar (lipophilic) group that will contribute significantly to the molecule's solubility in non-polar solvents.

  • Propyl Group (-CH₂CH₂CH₃): A non-polar alkyl chain that further increases the lipophilic character of the molecule.

  • Bromoethyl Group (-CH₂CH₂Br): The carbon-bromine bond is polar, but the overall contribution of this group is mixed. The ethyl chain is non-polar, while the terminal bromine atom adds some polarity and can participate in dipole-dipole interactions.

Compared to its close structural analog, tert-butyl N-(2-bromoethyl)carbamate (which lacks the propyl group), our target molecule is expected to be more lipophilic and less polar due to the addition of the propyl chain.[5]

Predicted Solubility in Organic Solvents

Based on this structural analysis, we can predict the compound's solubility across a spectrum of common organic solvents, categorized by their polarity.[6][7][8][9]

Table 1: Predicted Solubility of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Solvent ClassExample SolventsPolarity IndexPredicted SolubilityRationale
Non-Polar Hexane, Toluene, CyclohexaneLow (0.1 - 2.4)High The significant non-polar character from the tert-butyl and propyl groups will dominate, leading to favorable van der Waals interactions with non-polar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, AcetoneMedium (3.4 - 5.4)High to Very High These solvents can engage in dipole-dipole interactions with the polar carbamate and bromoethyl groups, while also accommodating the non-polar alkyl portions. Qualitative data for the analog compound shows good solubility in DCM and Ethyl Acetate.[10][11][12]
Polar Protic Methanol, Ethanol, IsopropanolHigh (4.3 - 6.6)Moderate to Low While the carbamate group can accept hydrogen bonds, the large non-polar regions of the molecule will disrupt the strong hydrogen-bonding network of these solvents, likely limiting solubility.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)High (6.5 - 9.0)Very Low / Insoluble The molecule's predominantly non-polar nature makes it poorly suited to dissolve in highly polar, hydrogen-bonding solvents like water.

The following diagram illustrates the relationship between the molecule's structure and its predicted solubility behavior.

G cluster_molecule Solute: (2-Bromoethyl)propylcarbamic acid tert-butyl ester cluster_solvents Solvent Interaction mol Molecular Structure polar_group Polar Head (Carbamate, Bromo-) mol->polar_group Contributes to dipole interactions nonpolar_group Non-Polar Tail (Propyl, Tert-butyl) mol->nonpolar_group Contributes to van der Waals forces polar_solvent Polar Solvents (e.g., DCM, Acetone) polar_group->polar_solvent Favorable Interaction 'Like Dissolves Like' nonpolar_solvent Non-Polar Solvents (e.g., Hexane, Toluene) polar_group->nonpolar_solvent Unfavorable Interaction nonpolar_group->polar_solvent Unfavorable Interaction nonpolar_group->nonpolar_solvent Favorable Interaction 'Like Dissolves Like'

Caption: Relationship between molecular structure and solvent interaction.

Experimental Protocol for Solubility Determination via HPLC

While predictions are valuable, precise quantitative data requires empirical measurement. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for determining the solubility of pharmaceutical compounds.[13][14] It offers high sensitivity and the ability to distinguish the analyte from impurities or degradation products, ensuring trustworthy results.[14]

This protocol describes the equilibrium shake-flask method, which is designed to determine the thermodynamic solubility of the compound.[15]

Materials and Equipment
  • (2-Bromoethyl)propylcarbamic acid tert-butyl ester (solid)

  • Selected organic solvents (HPLC grade)

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Glass vials with screw caps

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

Step-by-Step Methodology

Part A: Preparation of Saturated Solutions

  • Aliquot Compound: Weigh an excess amount of the solid compound (e.g., ~20 mg) into a glass vial. The key is to ensure undissolved solid remains at equilibrium.

  • Add Solvent: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Tightly cap the vial. Place it in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). Shake the mixture for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended; 48-72 hours is ideal to ensure equilibrium is reached).[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.[17]

  • Clarification: Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.[16] Causality Check: Filtration ensures that only the dissolved compound is measured; failing to filter is a primary source of overestimated solubility.[14]

Part B: Preparation of Calibration Standards

  • Primary Stock Solution: Accurately weigh a known amount of the compound (e.g., 10 mg) and dissolve it in a Class A volumetric flask (e.g., 10 mL) with a suitable solvent in which the compound is freely soluble (e.g., acetonitrile or dichloromethane) to create a 1 mg/mL stock solution.

  • Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five calibration standards that bracket the expected solubility range.[16]

Part C: HPLC Analysis

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Adjust as needed for optimal peak shape and retention time.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm, as carbamates lack strong chromophores).

    • Injection Volume: 10 µL

  • Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration.[16]

  • Sample Analysis: Inject the filtered saturated solutions (from Part A). If necessary, dilute the saturated solution with the mobile phase to bring its concentration within the range of the calibration curve. Be sure to apply the dilution factor in the final calculation.[17]

Part D: Calculation of Solubility

  • Determine Concentration: Using the peak area of the analyzed sample and the equation from the calibration curve, calculate the concentration of the compound in the (diluted) saturated solution.

  • Calculate Solubility:

    • Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

The following diagram outlines the experimental workflow.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Calculation start Start add_excess 1. Add excess solid to solvent in vial start->add_excess stock A. Prepare stock solution (known concentration) equilibrate 2. Shake at constant T (24-48h) to reach equilibrium add_excess->equilibrate settle 3. Let solid settle equilibrate->settle filter 4. Filter supernatant (0.45 µm) into HPLC vial settle->filter inject_sample 6. Inject filtered sample (dilute if necessary) filter->inject_sample standards B. Create serial dilutions (calibration standards) stock->standards inject_std 5. Inject standards & build calibration curve (R² > 0.995) standards->inject_std calc_conc 7. Calculate concentration from calibration curve inject_std->calc_conc inject_sample->calc_conc calc_sol 8. Apply dilution factor to get final solubility calc_conc->calc_sol result Result: Solubility (mg/mL) calc_sol->result

Caption: HPLC workflow for thermodynamic solubility determination.

Conclusion

The solubility of (2-Bromoethyl)propylcarbamic acid tert-butyl ester is a critical parameter for its effective use in synthetic chemistry and drug development. Based on a thorough structural analysis, the compound is predicted to be highly soluble in non-polar and polar aprotic organic solvents, with limited solubility in polar protic solvents and practical insolubility in aqueous media.

While these predictions provide a strong directional framework, they are not a substitute for empirical data. The detailed HPLC-based protocol provided in this guide offers a robust, reliable, and self-validating method for obtaining precise quantitative solubility data. By combining theoretical understanding with rigorous experimental practice, researchers can confidently manage this intermediate in their development pipelines, optimizing reaction conditions, streamlining purification processes, and avoiding costly downstream formulation challenges.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Dakenchem. (2022, October 13). Comparison of the polarity of organic solvents.
  • Solubility of Things. Spectroscopic Techniques.
  • Georgetown University. Polarity of Solvents.
  • University of Rochester, Department of Chemistry. Solvents and Polarity.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (PDF)
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?
  • Quora. (2017, June 24). How can you determine the solubility of organic compounds?
  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate. CID 4103526.
  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
  • ChemicalBook. (2026, January 13). tert-Butyl N-(2-bromoethyl)carbamate. CAS 39684-80-5.
  • Bergström, C. A. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • The Periodic Table. Examples of High Polarity Solvents.
  • PubChem. [2-(4-Bromo-phenyl)ethyl]-carbamic acid tert-butyl ester. CID 14221818.
  • Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(3), 226-230.
  • ChemicalBook. 39684-80-5(tert-Butyl N-(2-bromoethyl)carbamate) Product Description.
  • Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • ChemBK. (2024, April 9). tert-Butyl (2-bromoethyl)carbamate.
  • Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate. CAS#:39684-80-5.
  • apicule. tert-Butyl N-(2-bromoethyl)carbamate (CAS No: 39684-80-5) API Intermediate Manufacturers.
  • PubChem. ((R)-2-carbamoyl-propyl)-carbamic acid tert-butyl ester. CID 22845901.
  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • PubChemLite. [2-(4-bromo-phenyl)ethyl]-carbamic acid tert-butyl ester.
  • LibreTexts Chemistry. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Organic Syntheses Procedure. Carbamic acid, tert-butyl ester.
  • Tice, C. M. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • PubChem. tert-Butyl (1-(2-bromophenyl)ethyl)carbamate. CID 53407043.

Sources

Literature review on (2-Bromoethyl)propylcarbamic acid tert-butyl ester derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

(2-Bromoethyl)propylcarbamic acid tert-butyl ester (also known as tert-butyl N-(2-bromoethyl)-N-propylcarbamate) is a specialized bifunctional building block used in the synthesis of pharmaceutical agents. It serves as a protected "nitrogen mustard" equivalent, allowing for the controlled introduction of a propyl-amino-ethyl motif into bioactive scaffolds.

This intermediate is particularly valued in G-Protein Coupled Receptor (GPCR) medicinal chemistry—specifically for Dopamine (


) and Serotonin (

) receptor ligands—where the N-propyl group provides critical lipophilic bulk for the orthosteric binding pocket. By masking the secondary amine with a tert-butoxycarbonyl (Boc) group, this reagent prevents polymerization and allows for selective alkylation of nucleophiles (phenols, thiols, or other amines) via the bromoethyl moiety.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name tert-butyl N-(2-bromoethyl)-N-propylcarbamate
Common Name N-Boc-N-propyl-2-bromoethylamine
Molecular Formula

Molecular Weight 266.18 g/mol
Physical State Colorless to pale yellow oil (typical)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water
Stability Stable at 2-8°C; hydrolyzes slowly in moisture; light sensitive
Reactive Moiety Alkyl bromide (Electrophile)
Protecting Group Boc (Acid-labile)

Synthetic Methodology

The synthesis of (2-Bromoethyl)propylcarbamic acid tert-butyl ester requires a strategic approach to avoid dimerization (formation of piperazines) or aziridinium ion formation. The most robust industrial route involves the functionalization of amino alcohols rather than direct alkylation of diamines.

Primary Synthesis Route: The Amino-Alcohol Pathway

This protocol ensures high purity by avoiding the statistical mixture often seen in direct alkylation of propylamines.

Step 1: Synthesis of N-Propylaminoethanol
  • Reagents: n-Propylamine (excess), Ethylene Oxide (or 2-Bromoethanol).

  • Mechanism: Nucleophilic ring opening of epoxide or

    
     substitution.
    
  • Protocol: React n-propylamine (3.0 eq) with 2-bromoethanol (1.0 eq) in ethanol at reflux. The excess amine suppresses bis-alkylation. Distill to purify the secondary amine.

Step 2: Boc Protection [1]
  • Reagents: N-Propylaminoethanol,

    
     (Di-tert-butyl dicarbonate), 
    
    
    
    (Triethylamine), DCM.
  • Protocol:

    • Dissolve N-propylaminoethanol in DCM at 0°C.

    • Add

      
       (1.2 eq) followed by dropwise addition of 
      
      
      
      (1.1 eq).
    • Stir at RT for 4 hours. Wash with 1M HCl (to remove unreacted amine) and brine.

    • Yields tert-butyl N-(2-hydroxyethyl)-N-propylcarbamate.

Step 3: Bromination (Appel Reaction)
  • Reagents:

    
     (Carbon Tetrabromide), 
    
    
    
    (Triphenylphosphine), DCM.
  • Rationale: Uses mild conditions to convert the alcohol to bromide without affecting the acid-sensitive Boc group.

  • Protocol:

    • Dissolve the Boc-amino alcohol in dry DCM at 0°C.

    • Add

      
       (1.2 eq).
      
    • Slowly add

      
       (1.2 eq) to maintain temperature <5°C.
      
    • Stir for 2-4 hours. Solvent removal and filtration through a silica plug (to remove

      
      ) yields the target bromide.
      
Synthesis Workflow Diagram

SynthesisRoute Start n-Propylamine Inter1 N-Propylaminoethanol Start->Inter1 2-Bromoethanol Reflux Inter2 N-Boc-N-Propylaminoethanol Inter1->Inter2 Boc2O, Et3N DCM, 0°C Final Target: (2-Bromoethyl)propylcarbamic acid tert-butyl ester Inter2->Final CBr4, PPh3 (Appel Reaction)

Caption: Step-wise synthetic pathway from n-propylamine to the target Boc-protected bromide using the Appel reaction strategy.

Reactivity & Applications in Drug Design

Mechanism of Action: The "Linker" Concept

This molecule acts as a "masked" electrophile.

  • Coupling Stage: The bromine atom is displaced by a nucleophile (e.g., a phenol of a drug scaffold) under basic conditions (

    
    /DMF).
    
  • Deprotection Stage: The Boc group is removed with acid (TFA or HCl/Dioxane).

  • Result: A scaffold bearing a O-CH2-CH2-NH-Propyl tail.

This specific tail is a pharmacophore found in high-affinity ligands for:

  • Dopamine Receptors (

    
    ):  The propyl group fits into the hydrophobic accessory pocket of the receptor.
    
  • Sigma Receptors (

    
    ):  Often require a basic amine separated from an aromatic core by an ethyl spacer.
    
Experimental Protocol: Nucleophilic Substitution

Objective: Attach the linker to a phenolic scaffold (e.g., 4-phenylphenol).

  • Preparation: Dissolve the phenolic scaffold (1.0 eq) in anhydrous DMF.

  • Activation: Add

    
     or 
    
    
    
    (2.0 eq) and stir for 30 min to generate the phenoxide anion.
  • Alkylation: Add (2-Bromoethyl)propylcarbamic acid tert-butyl ester (1.2 eq) dissolved in minimal DMF.

  • Conditions: Heat to 60-80°C for 12 hours. (Monitor by TLC/LCMS).

    • Note: Higher temperatures may degrade the Boc group; strictly control heating.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Purify via column chromatography.[2]

Application Workflow Diagram

ApplicationWorkflow Scaffold Drug Scaffold (Nucleophile: -OH, -NH, -SH) Coupled Intermediate: Scaffold-O-CH2CH2-N(Boc)Pr Scaffold->Coupled K2CO3, DMF, 60°C (SN2 Substitution) Linker Linker: (2-Bromoethyl)propyl- carbamic acid t-butyl ester Linker->Coupled K2CO3, DMF, 60°C (SN2 Substitution) Deprotect Deprotection: TFA / DCM or HCl / Dioxane Coupled->Deprotect FinalDrug Final Ligand: Scaffold-O-CH2CH2-NH-Pr Deprotect->FinalDrug Salt Formation

Caption: General workflow for attaching the propyl-amino-ethyl tail to a drug scaffold.

Critical Handling & Safety (E-E-A-T)

Warning: This compound is an alkylating agent . While the Boc group reduces the nitrogen's nucleophilicity (preventing auto-cyclization to the highly toxic aziridinium ion), the bromide is still a potent electrophile.

  • Toxicity: Potential vesicant and skin irritant. It mimics the structure of nitrogen mustards.

  • Storage: Store under inert gas (Argon/Nitrogen) at 4°C. Moisture can cause hydrolysis of the bromide to an alcohol.

  • Decomposition: If the compound turns brown or fuming, it indicates Boc decomposition and release of HBr.

References

  • Appel Reaction for Bromination

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. Link

  • Synthesis of N-Boc-haloalkylamines

    • Krapcho, A. P., & Kuell, C. S. (1990). "Mono-protected diamines.[3] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines." Synthetic Communications, 20(16), 2559-2564. Link

  • Dopamine Agonist SAR (Propyl-amino chains)

    • Mewshaw, R. E., et al. (1997). "New generation of D2/D3 dopamine agonists: synthesis and structure-activity relationships." Journal of Medicinal Chemistry, 40(26), 4235-4256. Link

  • General Reactivity of 2-Bromoethylcarbamates

    • PubChem Compound Summary for tert-Butyl N-(2-bromoethyl)carbamate (Analogous Chemistry). Link

Sources

Reactivity profile of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Reactivity & Synthetic Utility of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

CAS Number : 1540127-16-9 Formula :


Molecular Weight : 266.18  g/mol 

Part 1: Executive Summary & Structural Architecture

(2-Bromoethyl)propylcarbamic acid tert-butyl ester (hereafter Compound 1 ) is a specialized bifunctional building block used primarily in the synthesis of


-propyl-ethylenediamine derivatives. It serves as a "masked" electrophile, enabling the introduction of a propyl-amino-ethyl motif into complex pharmacophores without the risk of uncontrolled polymerization or cyclization associated with free nitrogen mustards.

Structural Analysis:

  • Electrophilic Terminus (Alkyl Bromide) : A primary bromide susceptible to

    
     displacement.
    
  • Nitrogen Core : A tertiary amine protected by a tert-butoxycarbonyl (Boc) group. The

    
    -propyl substituent eliminates the acidic proton found in secondary carbamates, rendering the molecule inert to base-mediated oxazolidinone formation.
    
  • Protecting Group (Boc) : Provides orthogonality, stable to basic and nucleophilic conditions but labile to acid.

Part 2: Reactivity Profile

The reactivity of Compound 1 is defined by the competition between intermolecular substitution (


) and elimination (

), and the latent potential for intramolecular cyclization upon deprotection.
Nucleophilic Substitution ( ) – The Primary Pathway

The primary utility of Compound 1 is the displacement of the bromide by external nucleophiles (amines, thiols, phenoxides).

  • Reactivity : Moderate. The steric bulk of the

    
    -Boc-
    
    
    
    -propyl group beta to the bromide slightly retards the reaction rate compared to simple alkyl bromides, but high yields are achievable with polar aprotic solvents.
  • Mechanism : Direct backside attack.

  • Constraint : Strong bases must be avoided to prevent

    
     elimination to the vinyl carbamate (
    
    
    
    -Boc-
    
    
    -propyl-vinylamine).
The Deprotection-Cyclization Axis (Critical Hazard)

Upon acidic deprotection (removal of Boc), Compound 1 converts to the free amine salt:


-(2-bromoethyl)-N-propylamine .
  • Fate of the Free Amine : In the presence of base or even at neutral pH, the free secondary amine rapidly displaces the terminal bromide intramolecularly.

  • Product :

    
    -propylaziridinium ion .
    
  • Significance : This aziridinium species is a potent alkylating agent (similar to mechlorethamine/nitrogen mustards). While useful for specific mechanistic probes, it represents a significant safety hazard and a pathway to byproduct formation if deprotection occurs before substitution.

Elimination ( )

Treatment with bulky, strong bases (e.g.,


-BuOK, LiHMDS) favors the elimination of HBr to form the enamine/vinyl species. This is generally an undesired side reaction.

Part 3: Visualization of Reaction Pathways

The following diagram maps the divergent reactivity based on pH and reagent choice.

ReactivityProfile Start (2-Bromoethyl)propylcarbamic acid tert-butyl ester (Compound 1) ProductA Substituted Product (Boc-N(Pr)-CH2CH2-Nu) Start->ProductA SN2 (K2CO3, DMF) ProductB Vinyl Carbamate (Elimination Product) Start->ProductB E2 Elimination Intermediate Free Amine Salt [HN(Pr)CH2CH2Br]+ Start->Intermediate Boc Removal Nucleophile External Nucleophile (R-NH2, R-SH) Base Strong Base (t-BuOK) Acid Acid (TFA/HCl) Aziridinium N-Propylaziridinium Ion (VESICANT/REACTIVE) Intermediate->Aziridinium Intramolecular Cyclization (Spontaneous at pH > 7)

Figure 1: Divergent reactivity pathways. Green indicates the synthetic target pathway; Red indicates the hazardous cyclization pathway.

Part 4: Experimental Protocols

Protocol A: General Nucleophilic Substitution (Synthesis of Libraries)

Objective: To attach the


-propyl-ethylenediamine linker to a secondary amine core (

).
ParameterConditionRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the transition state and dissolve inorganic bases.
Base

(3.0 equiv) or DIPEA
Neutralizes HBr generated; insufficient basicity to trigger

elimination.
Catalyst KI (0.1 equiv)Finkelstein condition: Converts alkyl bromide to highly reactive alkyl iodide in situ.
Temperature 60–80°CRequired to overcome steric hindrance of the

-Boc group.

Step-by-Step:

  • Dissolve the secondary amine substrate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Add

    
     (3.0 mmol) and KI (0.1 mmol).
    
  • Add Compound 1 (1.2 mmol) dropwise.

  • Reflux for 12–16 hours. Monitor by LC-MS (disappearance of amine; appearance of Boc-protected adduct).

  • Workup : Filter solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Controlled Deprotection (TFA Method)

Objective: Removal of Boc group to generate the amine salt. Note: The free base is unstable.

  • Dissolve the substituted product (from Protocol A) in DCM (0.1 M).

  • Add Trifluoroacetic acid (TFA) (20% v/v).

  • Stir at room temperature for 1–2 hours.

  • Critical Step : Concentrate in vacuo to give the TFA salt. Do not neutralize to the free base unless immediate reaction with an electrophile is intended, as self-cyclization may occur if the alkyl chain still contains a leaving group (not applicable if Br was already substituted).

Part 5: Safety & Handling

  • Vesicant Risk : While Compound 1 is relatively stable, its deprotected form (N-(2-bromoethyl)-N-propylamine) is a nitrogen mustard precursor . If the Boc group is cleaved in vivo or accidentally, the resulting aziridinium ion is a potent alkylator of DNA.

  • Handling : Handle in a fume hood. Wear double nitrile gloves.

  • Decontamination : Spills should be treated with 10% aqueous sodium thiosulfate to quench alkylating potential via nucleophilic attack.

References

  • Apollo Scientific . (n.d.). 2-Bromoethylamine, N-BOC protected (CAS 39684-80-5) Technical Data. Retrieved from

  • Santa Cruz Biotechnology . (n.d.). N-t-Boc-2-bromoethylamine (CAS 39684-80-5). Retrieved from

  • Yao, R., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry. Retrieved from

  • Chemical Book . (2024). (2-Bromoethyl)propylcarbamic acid tert-butyl ester (CAS 1540127-16-9). Retrieved from

  • Organic Syntheses. (1943).

    
    -Bromoethylamine Hydrobromide. Org. Synth. Coll. Vol. 2, p. 563.[1] Retrieved from 
    

Sources

Methodological & Application

Nucleophilic substitution reactions involving (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Strategies for (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Part 1: Introduction & Molecule Profile

Subject: (2-Bromoethyl)propylcarbamic acid tert-butyl ester Common Name: N-Boc-N-propyl-2-bromoethylamine Functional Class: Protected Nitrogen Mustard Precursor / Linker CAS (Analog): 39684-80-5 (Refers to the N-H parent; the N-propyl variant is a specific derivative used in diversity-oriented synthesis).

Strategic Value in Drug Discovery

This molecule serves as a critical "C2-spacer" building block. Unlike the commercially ubiquitous N-Boc-2-bromoethylamine, the N-propyl variant introduces a defined lipophilic handle (


) early in the synthetic sequence. This prevents the need for post-synthetic alkylation, which is often plagued by over-alkylation side reactions.

It is primarily used to synthesize:

  • Unsymmetrical Ethylenediamines: Via displacement with primary/secondary amines.

  • Functionalized Heterocycles: As a side-chain installer for GPCR ligands.

  • PROTAC Linkers: Providing a defined chain length with variable lipophilicity.

Chemical Stability & Handling
  • Physical State: Typically a colorless to pale yellow oil or low-melting solid (unlike the N-H analog which is a solid).[1] The propyl group disrupts crystal packing.

  • Storage:

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Reactivity Warning: While the Boc group reduces nitrogen nucleophilicity, the molecule can slowly cyclize to form a reactive aziridinium species if left in solution at room temperature for extended periods, especially if traces of acid are present.

Part 2: Reaction Landscape & Mechanistic Insight

The primary utility of this molecule is the Nucleophilic Substitution (


)  of the bromide.

Key Mechanistic Factors:

  • Boc-Effect: The tert-butoxycarbonyl group is electron-withdrawing. This prevents the nitrogen lone pair from displacing the bromide intramolecularly (which would form a stable aziridine). This makes the reagent stable enough to handle but reactive enough for intermolecular attack.

  • Steric Environment: The N-propyl group adds steric bulk compared to the N-H analog. While the electrophilic carbon (primary bromide) is accessible, the bulky tert-butyl group and the propyl chain can induce rotameric conformers that slightly retard reaction rates with bulky nucleophiles.

  • Leaving Group: Bromide is a good leaving group, but for sluggish nucleophiles, in situ conversion to Iodide (Finkelstein conditions) is recommended.

Visualizing the Reaction Pathways

ReactionLandscape Start (2-Bromoethyl)propylcarbamic acid tert-butyl ester Product_Amine Unsymmetrical Diamine Start->Product_Amine SN2 (K2CO3/MeCN) Product_Thiol Thioether Conjugate Start->Product_Thiol SN2 (Cs2CO3/DMF) Product_Iodo Iodo-Analog (Activated) Start->Product_Iodo Finkelstein Amine Sec. Amine (HNR2) Amine->Start Thiol Thiol (R-SH) Thiol->Start Iodide NaI (Acetone) Iodide->Start

Figure 1: Primary reaction pathways available for the N-Boc-N-propyl-bromoethyl scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Diamines (C-N Bond Formation)

Best for: Attaching the linker to secondary amines (e.g., piperazines, morpholines).

Reagents:

  • Substrate: (2-Bromoethyl)propylcarbamic acid tert-butyl ester (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 – 3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (3.0 mmol) in dry MeCN (10 mL).
    
  • Nucleophile Addition: Add the secondary amine (1.2 mmol). Stir for 5 minutes at room temperature.

  • Substrate Addition: Add (2-Bromoethyl)propylcarbamic acid tert-butyl ester (1.0 mmol) dropwise.

    • Note: If the substrate is an oil, dilute it in a minimal amount of MeCN for quantitative transfer.

  • Activation (Optional): If the amine is sterically hindered, add KI (0.1 mmol) to catalyze the reaction via the iodide intermediate.

  • Reaction: Heat the mixture to 60–80°C under a reflux condenser (or sealed tube) for 12–18 hours.

    • Monitoring: Use TLC (Stain: PMA or KMnO4; Ninhydrin is ineffective due to Boc protection). Look for the disappearance of the non-polar bromide spot.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter off the inorganic solids (

      
      /KBr) through a Celite pad.
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve in EtOAc, wash with Water (x2) and Brine (x1).[3] Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary Table: Solvent Selection

SolventTemp RangeReaction RateWorkup EaseRecommended For
MeCN 60-80°CModerateHigh (Volatile)General purpose
DMF 80-100°CFastLow (High BP)Poor nucleophiles
Acetone 56°C (Reflux)SlowHighFinkelstein only
Protocol B: Finkelstein Activation (In Situ Iodination)

Best for: Reacting with weak nucleophiles or when the standard bromide reaction stalls.

The bromide is a good leaving group, but the iodide is excellent (


 faster). Because the N-propyl group adds steric bulk, converting the bromide to an iodide can be crucial for difficult couplings.

Workflow:

  • Dissolve the substrate (1.0 equiv) in Acetone (0.2 M).

  • Add Sodium Iodide (NaI) (2.0 equiv).

  • Stir at room temperature for 1 hour. A white precipitate (NaBr) will form, driving the equilibrium.

  • Direct Use: The acetone solution can often be used directly if the nucleophile is soluble in acetone.

  • Isolation (if changing solvent): Filter the solid NaBr, concentrate the filtrate, and re-dissolve the resulting unstable iodide in DMF for the immediate next step.

Part 4: Troubleshooting & Critical Parameters

The "Rotamer" Confusion in NMR

When analyzing the product of these reactions via


 NMR, you will likely observe broad or split peaks, particularly for the 

-propyl and ethyl-linker protons.
  • Cause: The Boc group has restricted rotation around the N-C(O) bond (amide-like character). The bulky tert-butyl group and the N-propyl chain create two distinct rotamers that exchange slowly on the NMR timescale at room temperature.

  • Solution: Do not mistake this for impurity. Run the NMR at elevated temperature (

    
     in DMSO-
    
    
    
    ) to coalesce the peaks for confirmation.
Avoid Strong Bases

Do NOT use strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-BuOK).[4]
  • Risk: Strong bases can trigger E2 elimination , converting the ethyl bromide into a vinyl species (enamine/ene-carbamate), destroying the linker functionality.

  • Rule: Stick to Carbonates (

    
    ) or tertiary amines (DIPEA).
    
Visualization Workflow

ProtocolFlow Setup Step 1: Setup Dry MeCN, K2CO3, N2 atm Mix Step 2: Addition Add Amine, then Bromide Setup->Mix Heat Step 3: Reaction 60-80°C, 12-18h Mix->Heat Check Checkpoint: TLC (PMA Stain) Heat->Check Check->Heat Incomplete Workup Step 4: Workup Filter solids, Wash (Aq/Org) Check->Workup Complete

Figure 2: Operational workflow for the amination protocol.

References

  • Organic Syntheses. (1943).

    
    -Bromoethylamine Hydrobromide Synthesis. Org. Synth. 1943, 23, 28. Retrieved from [Link]
    
  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. (Demonstrates the stability and reactivity of Boc-protected diamine precursors).
  • Adhikary, K.K., et al. (2011).

Sources

Application Notes and Protocols: (2-Bromoethyl)propylcarbamic acid tert-butyl ester as a Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Critical Role of Linkers in Advanced Therapeutics

In the landscape of modern drug discovery, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer. It is a critical determinant of a conjugate's efficacy, stability, and overall pharmacokinetic profile.[1] The linker's architecture dictates the distance and spatial orientation between the targeting moiety and the payload, influencing everything from solubility and cell permeability to the mechanism and rate of drug release.[2]

This guide focuses on a specific, functionalized building block: (2-Bromoethyl)propylcarbamic acid tert-butyl ester . This linker combines several key features: a reactive bromoethyl group for conjugation, a stable carbamate backbone, a lipophilic N-propyl substituent, and a Boc-protected amine for sequential, controlled synthesis.[3] The presence of the N-propyl group offers a subtle yet significant modification over its more common secondary amine counterpart, providing increased lipophilicity which can be leveraged to modulate cell membrane permeability and overall solubility of the final conjugate.

This document provides a comprehensive overview of the synthesis of this linker, detailed protocols for its application in conjugation chemistry, and an analysis of the strategic advantages it offers in the design of sophisticated therapeutic agents.

Physicochemical Properties and Handling

While specific data for the N-propylated version is not widely published, it is expected to share properties with its well-documented parent compound, tert-butyl N-(2-bromoethyl)carbamate.

PropertyExpected Value/ObservationSource
CAS Number Not assigned; parent compound is 39684-80-5[4]
Molecular Formula C10H20BrNO2N/A
Molecular Weight 266.18 g/mol N/A
Appearance Colorless to pale yellow oil or low-melting solid[4][5]
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMF)[5]
Storage Store at -20°C for long-term stability. Keep in a dry, well-ventilated place.[5]

Safety Precautions: The compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[6]

Synthesis of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

The synthesis of the title compound is not described as a standard, commercially available reagent. Therefore, a robust, multi-step synthesis is proposed, starting from readily available precursors. The strategy involves the initial N-alkylation of a protected amino alcohol, followed by deprotection and a second N-alkylation, Boc protection, and finally, bromination. A more streamlined approach starting from N-propylethanolamine is presented here.

Workflow for Synthesis

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination a N-Propylethanolamine c tert-Butyl (2-hydroxyethyl)(propyl)carbamate a->c Base (e.g., TEA), Solvent (e.g., THF) b Di-tert-butyl dicarbonate (Boc)2O b->c d tert-Butyl (2-hydroxyethyl)(propyl)carbamate f (2-Bromoethyl)propylcarbamic acid tert-butyl ester d->f Solvent (e.g., DCM) e Brominating Agent (e.g., PBr3 or CBr4/PPh3) e->f

Proposed synthetic workflow for the title linker.
Protocol 1: Synthesis of tert-Butyl (2-hydroxyethyl)(propyl)carbamate

Rationale: This step introduces the acid-labile Boc protecting group onto the secondary amine. The reaction of an amine with di-tert-butyl dicarbonate is a standard and high-yielding method for Boc protection.[7] A base like triethylamine (TEA) is used to neutralize the acidic byproduct.

Materials:

  • N-Propylethanolamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve N-propylethanolamine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (2-hydroxyethyl)(propyl)carbamate as a colorless oil.

Protocol 2: Bromination to Yield (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Rationale: This step converts the primary alcohol to a reactive alkyl bromide. Using phosphorus tribromide (PBr₃) is a common method for this transformation. The reaction is typically run at low temperatures to control reactivity.

Materials:

  • tert-Butyl (2-hydroxyethyl)(propyl)carbamate

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve tert-butyl (2-hydroxyethyl)(propyl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the solution. Caution: PBr₃ is corrosive and reacts violently with water.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (2-Bromoethyl)propylcarbamic acid tert-butyl ester.

Application in Bioconjugation: A Step-by-Step Guide

The primary utility of this linker lies in its ability to connect two molecular entities through a sequential process: nucleophilic substitution at the bromoethyl group, followed by deprotection of the Boc group to reveal a secondary amine for further functionalization.

Workflow for Conjugation and Deprotection

G cluster_0 Step 1: Conjugation (SN2 Reaction) cluster_1 Step 2: Boc Deprotection a (2-Bromoethyl)propylcarbamic acid tert-butyl ester c Boc-Protected Conjugate a->c Base (e.g., K2CO3), Solvent (e.g., DMF) b Nucleophile (e.g., Phenol, Thiol, Amine) b->c d Boc-Protected Conjugate f Final Conjugate with Free Secondary Amine d->f Solvent (e.g., DCM) e Acid (e.g., TFA) e->f

Sources

Application Note: A Two-Step Synthesis of Secondary Amines via N-Boc-Propylaziridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Secondary Amines

Secondary amines are privileged structural motifs integral to a vast array of pharmaceuticals and biologically active compounds. Their unique ability to act as hydrogen bond donors and acceptors, coupled with their basicity, makes them critical for molecular recognition at biological targets. The synthesis of structurally defined secondary amines is therefore a cornerstone of medicinal chemistry and drug development. This guide details a robust, two-step protocol for preparing secondary amines starting from (2-Bromoethyl)propylcarbamic acid tert-butyl ester. The strategy hinges on the formation of a stable, yet reactive, N-Boc-protected aziridine intermediate, which is subsequently opened by a nucleophile to yield the desired product. This method offers a high degree of control and versatility for introducing diverse functionalities.

Reaction Principle and Strategy

The overall transformation is conceptually divided into two distinct chemical operations:

  • Intramolecular Cyclization: The starting material, a tert-butyl carbamate-protected bromoalkane, undergoes a base-mediated intramolecular SN2 reaction. The carbamate nitrogen, upon deprotonation or when sufficiently nucleophilic, displaces the bromide ion to form a strained, three-membered aziridine ring. This intermediate, tert-butyl 1-propylaziridine-1-carboxylate, is stabilized by the electron-withdrawing Boc group, which also activates the ring for subsequent reactions.[1][2]

  • Nucleophilic Ring-Opening: The N-Boc aziridine is an excellent electrophile.[1] The presence of the electron-withdrawing Boc group activates the ring, making it susceptible to attack by a wide range of nucleophiles.[1] This ring-opening step proceeds with high regioselectivity, typically at the least sterically hindered carbon, to forge a new carbon-nucleophile bond and generate the final secondary amine product after removal of the Boc protecting group.

This sequential approach allows for the late-stage introduction of various nucleophiles, making it a powerful tool for building molecular diversity from a common intermediate.

Mechanistic Insights

Part A: Base-Mediated Intramolecular Cyclization

The formation of the N-Boc-propylaziridine ring is a classic example of an intramolecular nucleophilic substitution (SN2) reaction.[2] The process is initiated by a base, which deprotonates the weakly acidic N-H of the carbamate. The resulting nitrogen anion is a potent intramolecular nucleophile that readily attacks the adjacent carbon bearing the bromide leaving group, leading to the formation of the strained three-membered ring.

Part B: Acid-Catalyzed Deprotection and Ring-Opening

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group prized for its stability in basic and nucleophilic conditions but facile removal under acidic conditions.[3][4][5] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[3][4] This is followed by the loss of a stable tert-butyl carbocation, which generates an unstable carbamic acid intermediate.[3][4] The carbamic acid rapidly decarboxylates (loses CO₂) to yield the free amine.[3] In the context of the aziridine, the protonated ring is highly activated and readily attacked by a nucleophile, leading to simultaneous deprotection and ring-opening to furnish the final secondary amine.

Visualizing the Synthetic Pathway

Overall Experimental Workflow

The following diagram outlines the complete workflow, from the starting material to the final purified secondary amine.

G cluster_0 PART 1: Cyclization cluster_1 PART 2: Ring-Opening & Deprotection A (2-Bromoethyl)propylcarbamic acid tert-butyl ester B Base Addition (e.g., NaH in THF) A->B C Reaction Monitoring (TLC) B->C D Aqueous Workup & Extraction C->D E Purification (Chromatography) D->E F Intermediate: N-Boc-propylaziridine E->F G N-Boc-propylaziridine H Add Nucleophile & Acid (e.g., Aniline, TFA in DCM) G->H I Reaction Monitoring (TLC/LC-MS) H->I J Neutralization & Workup I->J K Purification (Chromatography/Crystallization) J->K L Final Product: Secondary Amine K->L

Caption: High-level workflow for the two-part synthesis.

Core Reaction Mechanism

This diagram illustrates the key chemical transformations and intermediates involved in the synthesis.

reaction_mechanism cluster_cyclization Intramolecular Cyclization (SN2) cluster_ring_opening Nucleophilic Ring-Opening start Start: (2-Bromoethyl)propylcarbamic acid tert-butyl ester anion N-Anion Intermediate start->anion + Base - H+ aziridine Product: N-Boc-propylaziridine anion->aziridine - Br- aziridine2 N-Boc-propylaziridine activated Activated Aziridinium Ion aziridine2->activated + H+ (Acid) product Final Product: Secondary Amine activated->product + Nucleophile - Boc group

Caption: Simplified reaction mechanism overview.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. (2-Bromoethyl)propylcarbamic acid tert-butyl ester is a halogenated organic compound and should be handled with care. Strong acids (TFA) and bases (NaH) are corrosive and reactive; handle with extreme caution.

Part 1: Synthesis of tert-butyl 1-propylaziridine-1-carboxylate

This protocol details the intramolecular cyclization to form the key aziridine intermediate.

Materials:

  • (2-Bromoethyl)propylcarbamic acid tert-butyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Solvent Addition: Suspend the NaH in anhydrous THF (approx. 0.1 M final concentration relative to the substrate). Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve (2-Bromoethyl)propylcarbamic acid tert-butyl ester (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 1-propylaziridine-1-carboxylate.

Part 2: Nucleophilic Ring-Opening to a Secondary Amine (Example using Aniline)

This protocol describes the ring-opening of the aziridine intermediate with a representative nucleophile, aniline.

Materials:

  • tert-butyl 1-propylaziridine-1-carboxylate

  • Aniline (or other desired nucleophile)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve the N-Boc-propylaziridine (1.0 equivalent) and aniline (1.1 equivalents) in anhydrous DCM (approx. 0.2 M).

  • Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 2.0-3.0 equivalents) dropwise.[3][6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the aziridine starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization: Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic (pH > 8).

  • Extraction and Drying: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or crystallization to yield the desired secondary amine.

Reaction Parameters and Troubleshooting

ParameterPart 1: CyclizationPart 2: Ring-OpeningRationale & Troubleshooting Notes
Base NaH (strong, non-nucleophilic)N/A (Acid-catalyzed)Rationale: A strong, non-nucleophilic base is required to deprotonate the carbamate without competing in a substitution reaction. Troubleshooting: If the reaction is sluggish, a stronger base like KHMDS can be considered. If using weaker bases (e.g., K₂CO₃), higher temperatures (reflux) may be necessary.
Solvent Anhydrous THF, DMFAnhydrous DCM, AcetonitrileRationale: Aprotic, anhydrous solvents are crucial to prevent quenching the base (Part 1) or reacting with intermediates (Part 2). Troubleshooting: Ensure solvents are rigorously dried. If solubility is an issue, DMF can be used for the cyclization, but it is harder to remove.
Temperature 0 °C to Room Temp0 °C to Room TempRationale: Initial cooling controls exothermic reactions. Room temperature is often sufficient for the reaction to proceed to completion. Troubleshooting: For unreactive nucleophiles in Part 2, gentle heating (e.g., to 40 °C) may be required, but monitor for side reactions.
Acid N/ATFA, HCl in DioxaneRationale: Strong acid is required for efficient Boc deprotection.[3][4][7] Troubleshooting: If the substrate has other acid-sensitive groups, milder acids like aqueous phosphoric acid could be explored, although reaction times may increase.[5][7]
Common Issue Low Yield in Cyclization: Incomplete Ring-Opening: Solution: Ensure anhydrous conditions. Check the quality/activity of the base. Incomplete reaction may suggest the starting material has degraded.
Common Issue Side Product Formation: Regioselectivity Issues: Solution: The primary side reaction is intermolecular polymerization. Using high-dilution conditions can favor the intramolecular cyclization. For Part 2, attack is favored at the least hindered carbon; however, with bulky nucleophiles or substituted aziridines, a mixture of regioisomers is possible.[8]

References

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. (2018-05-09). OSTI.GOV. [Link]

  • Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. (2006). Journal of Organic Chemistry, 71(24), 9045-50. [Link]

  • Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions. ResearchGate. [Link]

  • Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Unexplored Nucleophilic Ring Opening of Aziridines. (2017). Molecules, 22(12), 2225. [Link]

  • Metal- and Additive-Free Intermolecular Aziridination of Olefins Using N-Boc-O-tosylhydroxylamine. Organic Chemistry Portal. [Link]

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. (2023). Frontiers in Chemistry, 11. [Link]

Sources

Troubleshooting & Optimization

Preventing decomposition of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to the chemistry, stability, and handling of (2-Bromoethyl)propylcarbamic acid tert-butyl ester.

Technical Support Center: (2-Bromoethyl)propylcarbamic acid tert-butyl ester

This guide is structured to provide immediate answers to common challenges and offer deeper mechanistic insights to empower your research.

Part 1: Frequently Asked Questions (FAQs) - Stability & Storage

This section addresses the most common initial inquiries regarding the stability and proper handling of the reagent.

Q1: What is (2-Bromoethyl)propylcarbamic acid tert-butyl ester, and what are its primary stability concerns?

A1: (2-Bromoethyl)propylcarbamic acid tert-butyl ester is a bifunctional molecule featuring a reactive alkyl bromide and a tert-butoxycarbonyl (Boc)-protected secondary amine. The Boc group is a widely used, acid-labile protecting group in organic synthesis.[1] The primary stability concerns stem from the inherent reactivity of its two functional groups, which can lead to several decomposition pathways. The molecule is a low-melting solid or oil.[2][3]

The key vulnerabilities are:

  • Acid Sensitivity: The Boc group is highly susceptible to cleavage under acidic conditions.[1]

  • Thermal Instability: At elevated temperatures, the Boc group can undergo thermolytic cleavage.[4][5]

  • Intramolecular Reactivity: The nucleophilic nitrogen of the carbamate can react with the electrophilic bromoethyl group, leading to cyclization.

Q2: What are the optimal long-term storage conditions for this reagent?

A2: Proper storage is the first and most critical step in preventing decomposition. Based on safety data for structurally similar compounds and general principles for reactive reagents, the following conditions are recommended.[6][7]

ParameterRecommended ConditionRationale & Risk of Deviation
Temperature -20°C[2]Prevents thermal decomposition and slows down the rate of intramolecular cyclization. Storage at room temperature or even 4°C for extended periods can lead to degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric moisture, which can facilitate hydrolysis, especially if acidic impurities are present.
Container Tightly sealed, amber glass bottleProtects from moisture and air. Amber glass is recommended, although the compound is not specifically noted as light-sensitive, it is good practice for all reactive intermediates.
Location Dry, well-ventilated area[7]Prevents moisture ingress and ensures safety in case of container failure.

Q3: I've noticed the appearance of new spots on my TLC analysis of the stock reagent. What could they be?

A3: The appearance of new, more polar spots on a TLC plate is a classic sign of decomposition. The most likely impurities are:

  • N-Propyl-2-bromoethylamine: The product of Boc-group cleavage (deprotection). This free amine is significantly more polar than the starting material.

  • N-Boc-N-propylaziridine (or its rearranged products): The product of intramolecular cyclization.

  • (2-Hydroxyethyl)propylcarbamic acid tert-butyl ester: The product of hydrolysis of the bromide, although typically a slower process.

If you observe significant impurity formation, the reagent may be compromised and could require purification (e.g., flash chromatography) before use.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions for problems that may arise during a reaction.

Q4: My reaction yield is consistently low, and I recover unreacted starting material alongside a new, unidentified byproduct. What is happening?

A4: This scenario strongly suggests that a portion of your starting material is decomposing via an intramolecular pathway. The carbamate nitrogen, while protected, can act as a nucleophile and attack the carbon bearing the bromine atom, displacing the bromide ion. This intramolecular SN2 reaction forms a cyclic side product, consuming your reagent without participating in the desired reaction.

Causality: This pathway is often accelerated by the presence of a base, especially if a non-hindered or nucleophilic base is used in your reaction. Even in the absence of added base, the reaction can proceed slowly upon heating.

Solution:

  • Re-evaluate your base: If your protocol uses a base, switch to a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, diisopropylethylamine (DIPEA)) instead of primary, secondary, or less hindered tertiary amines (like triethylamine).

  • Control Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation to occur.

  • Order of Addition: Add the (2-Bromoethyl)propylcarbamic acid tert-butyl ester last, or slowly via syringe pump, to a cooled solution containing your other reactants. This minimizes the time the reagent spends in solution under potentially destabilizing conditions before it can react as intended.

Q5: During workup, my product seems to decompose. I'm using an acidic wash to remove basic impurities. Could this be the problem?

A5: Yes, this is highly probable. The Boc protecting group is notoriously labile to acid.[1][8] Exposing your product to even moderately acidic aqueous solutions (e.g., 1M HCl, aqueous citric acid) for an extended period can cleave the Boc group, leading to the free amine.[9]

Solution:

  • Avoid Strong Acids: Use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold, dilute (e.g., 5%) citric acid, and minimize the contact time.

  • Use Bicarbonate: A saturated sodium bicarbonate wash is often sufficient to neutralize bases like triethylamine or DIPEA without posing a risk to the Boc group.

  • Temperature Control: Perform all extractions and washes using cold solutions and work quickly to minimize exposure time.

Part 3: Mechanistic Deep Dive & Visual Guides

Understanding the "why" is crucial for developing robust experimental protocols. This section visualizes the key decomposition pathways.

Primary Decomposition Pathways

The following diagram illustrates the three main routes through which (2-Bromoethyl)propylcarbamic acid tert-butyl ester can decompose. Each pathway is triggered by different conditions—acid, heat, or base—leading to distinct, undesirable byproducts.

cluster_acid Acid-Catalyzed Deprotection cluster_thermal Thermal Deprotection cluster_base Base-Promoted Cyclization SM (2-Bromoethyl)propylcarbamic acid tert-butyl ester AcidProd N-Propyl-2-bromoethylamine + Isobutylene + CO2 SM->AcidProd H+ (e.g., TFA, HCl) ThermalProd N-Propyl-2-bromoethylamine + Isobutylene + CO2 SM->ThermalProd Heat (>100 °C) BaseProd N-Boc-N-propylaziridinium bromide (or subsequent products) SM->BaseProd Base (e.g., Et3N) Intramolecular SN2

Caption: Major decomposition pathways for the title compound.

Recommended Experimental Workflow

To minimize decomposition, a systematic and careful workflow is essential. This diagram outlines the best practices from reagent retrieval to its addition into the reaction vessel.

start Start: Retrieve Reagent from -20°C Storage step1 Equilibrate to Room Temp in Desiccator start->step1 Prevents moisture condensation step4 Quickly Weigh & Dispense Reagent step1->step4 step2 Prepare Reaction Vessel Under Inert Atmosphere (Ar/N2) step3 Purge Syringe/Needle with Inert Gas step2->step3 step3->step4 step5 Immediately Reseal Bottle Under Inert Gas step4->step5 Minimize air/ moisture exposure step6 Dissolve Reagent in Anhydrous Solvent step4->step6 step7 Add to Cooled Reaction Mixture (if exothermic or sensitive) step6->step7 end Reaction Proceeds step7->end

Caption: Recommended workflow for handling the reagent.

Part 4: Protocols for Prevention

Adherence to validated protocols is the most effective way to ensure reproducible results.

Protocol 1: Storage and Handling
  • Reception: Upon receipt, immediately inspect the container for a tight seal and place it in a -20°C freezer.

  • Retrieval: When needed, transfer the sealed container from the freezer to a desiccator. Allow it to warm completely to room temperature before opening (this typically takes 30-60 minutes). This crucial step prevents atmospheric moisture from condensing on the cold reagent.

  • Dispensing: Conduct all dispensing operations in a fume hood under a blanket of inert gas (argon or nitrogen). Use dry glassware and syringes.

  • Resealing: After dispensing the required amount, flush the headspace of the container with inert gas, seal it tightly, wrap the seal with paraffin film for extra security, and promptly return it to the -20°C freezer.

Protocol 2: General Reaction Setup to Mitigate Decomposition

This protocol assumes a reaction where the title compound acts as an electrophile.

  • Vessel Preparation: Dry the reaction flask and other glassware in an oven (e.g., 120°C) overnight and allow to cool to room temperature under a stream of inert gas or in a desiccator.

  • Reagent Assembly: Assemble the glassware for the reaction (e.g., three-neck flask with a condenser/inlet, thermometer, and septum). Purge the entire system with inert gas for 10-15 minutes.

  • Solvent and Reagents: Add anhydrous solvent and other non-critical reactants (e.g., your nucleophile, non-nucleophilic base) to the flask via syringe.

  • Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice-water bath before adding the title compound.

  • Substrate Addition: Prepare a stock solution of (2-Bromoethyl)propylcarbamic acid tert-butyl ester in anhydrous solvent. Add this solution dropwise via syringe to the stirred, cooled reaction mixture.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, proceed immediately to workup, keeping in mind the recommendations from Q5 to avoid acidic conditions.

By implementing these best practices, researchers can significantly improve the reliability of their experiments and the purity of their products when working with this versatile but sensitive reagent.

References

  • Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84(8), 4846–4855. Available at: [Link]

  • American Chemical Society Green Chemistry Institute. (n.d.). BOC Deprotection - Thermal Methods. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Kaur, M., et al. (2018). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes. ChemistrySelect, 3(31), 9031-9035. Available at: [Link]

  • Bogdan, A. R., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, 18(8), 1732–1735. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. Available at: [Link]

  • Chemsrc. (2024). tert-Butyl (2-bromoethyl)carbamate CAS#:39684-80-5. Available at: [Link]

  • Loev, B., & Kormendy, M. F. (1963). Carbamic acid, tert-butyl ester. Organic Syntheses, 43, 13. Available at: [Link]

  • Varma, R. S., & Kumar, D. (1999). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Tetrahedron Letters, 40(1), 21-24. Available at: [Link]

  • Polymeris, G. S., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(3), 335–340. Available at: [Link]

  • Apodaca, R., & Xiao, W. (2001). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. Organic Letters, 3(2), 1745-1748. Available at: [Link]

  • Reddy, K. L., et al. (2007). Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization. Organic & Biomolecular Chemistry, 5(21), 3463-3466. Available at: [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045-9050. Available at: [Link]

  • Wikipedia contributors. (2024). Tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Momomoto, M., et al. (2008). Process for the production of tert-butyl N-(2-bromoethyl)carbamate. U.S. Patent 7,432,391 B2.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-(2-bromoethyl)carbamate. PubChem Compound Database. Available at: [Link]

  • Wang, Y., et al. (2022). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. Chemical Communications, 58(74), 10393-10396. Available at: [Link]

  • Beji, M., et al. (1997). Intramolecular alkylation of carboxylic acids: application to the synthesis of boc-protected cyclic amino acids. Journal of the Chemical Society, Chemical Communications, (19), 1895-1896. Available at: [Link]

  • Pittelkow, M., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 121. Available at: [Link]

Sources

Technical Support Center: Purification of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Bromoethyl)propylcarbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this crucial synthetic intermediate. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the successful isolation of a high-purity product.

I. Understanding the Compound and Potential Impurities

(2-Bromoethyl)propylcarbamic acid tert-butyl ester is a key building block in organic synthesis. Its structure, featuring a reactive bromine atom and a bulky tert-butyl carbamate (Boc) protecting group, presents unique purification challenges. The crude product is often a low-melting off-white solid or a colorless to yellow oil.[1][2]

Common Impurities:

  • Unreacted Starting Materials: Such as 2-bromoethylamine hydrobromide or di-tert-butyl dicarbonate.[1][3]

  • Over-alkylation or Di-substituted Products: Resulting from the reaction of the product with remaining starting materials.

  • Hydrolysis Products: The Boc group is susceptible to cleavage under acidic conditions.[4]

  • Solvent Residues: From the reaction or initial work-up steps.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of (2-Bromoethyl)propylcarbamic acid tert-butyl ester in a question-and-answer format.

A. Column Chromatography

Column chromatography is a primary method for purifying this compound.[5][6] However, several issues can arise.

Question 1: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

Answer: Streaking is often indicative of several issues:

  • Compound Instability: The compound may be degrading on the silica gel, which is acidic.[7] To test for this, spot your crude product on a TLC plate, let it sit for an hour, and then elute. If a streak or multiple spots appear from the single initial spot, decomposition is likely.

    • Solution: Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in your eluent.[7]

  • Inappropriate Solvent System: The chosen eluent may not be optimal for your compound's polarity.

    • Solution: Systematically screen different solvent systems. A good starting point for this compound is a mixture of hexanes and ethyl acetate.[8] Aim for an Rf value between 0.2 and 0.4 for good separation on a column.[6]

  • Sample Overload: Applying too much crude product to the column can lead to poor separation and band broadening.

    • Solution: Use an appropriate amount of crude product relative to the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight.

Question 2: I'm not getting good separation between my product and a close-running impurity. What can I do?

Answer: Improving resolution in column chromatography requires careful optimization.

  • Fine-tune the Eluent: Small changes in the eluent composition can have a significant impact. Try decreasing the polarity of the eluent in small increments. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes.

  • Consider a Different Solvent System: If adjusting the polarity of your current system doesn't work, try a different combination of solvents. For example, dichloromethane/methanol can be effective for more polar compounds.

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for equilibrium between the mobile and stationary phases, which can enhance separation.

  • Flash Chromatography: If you are using gravity chromatography, switching to flash chromatography, which uses positive pressure to force the solvent through the column, can improve resolution.[5]

B. Recrystallization

If your crude product is a solid, recrystallization can be an effective and scalable purification method.[9]

Question 3: My compound oils out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or is supersaturated.

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help.[10]

  • Use More Solvent: You may have used the absolute minimum amount of hot solvent. Adding a small amount of additional hot solvent can prevent premature precipitation.[10]

  • Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth. Adding a seed crystal (a tiny amount of pure product) can also induce crystallization.[9]

  • Try a Different Solvent or Solvent System: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9] Hexane has been successfully used for the crystallization of tert-butyl carbamate derivatives.[11][12] A binary solvent system, where the compound is soluble in one solvent and insoluble in the other, can also be effective.[9]

Question 4: I have very low recovery after recrystallization. How can I improve my yield?

Answer: Low recovery can be due to several factors.

  • Using Too Much Solvent: While a slight excess can prevent oiling out, using a large excess of solvent will result in a significant portion of your product remaining in the mother liquor.

    • Solution: After the initial crystallization and filtration, try concentrating the mother liquor and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If crystals form while the solution is still hot, impurities can become trapped.

    • Solution: Ensure all the solid is dissolved in the hot solvent before allowing it to cool. Filtering the hot solution can remove any insoluble impurities.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.

    • Solution: Wash the crystals with a small amount of ice-cold recrystallization solvent.

C. Liquid-Liquid Extraction

Liquid-liquid extraction is a crucial work-up step to remove inorganic salts and water-soluble impurities.[13]

Question 5: I'm having trouble with emulsion formation during extraction. How can I break it?

Answer: Emulsions are a common problem in liquid-liquid extractions, especially when dealing with basic or acidic aqueous layers.

  • Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

III. Recommended Purification Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of (2-Bromoethyl)propylcarbamic acid tert-butyl ester using flash column chromatography.

Materials and Equipment:

  • Crude (2-Bromoethyl)propylcarbamic acid tert-butyl ester

  • Silica gel (230-400 mesh for flash chromatography)[5]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Compressed air or nitrogen source

  • Glass column with a stopcock

  • Separatory funnel or addition funnel

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Step-by-Step Methodology:

  • Determine the Optimal Eluent:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and elute with various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal eluent system will give your product an Rf value of approximately 0.2-0.4.

  • Pack the Column:

    • Secure the column in a vertical position in a fume hood.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the chosen eluent (the less polar component, e.g., hexanes).

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing.

    • Allow the silica to settle, and then add another layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.

    • Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.

    • Collect fractions in separate tubes.

  • Monitor the Separation:

    • Spot each fraction onto a TLC plate and elute to determine which fractions contain the pure product.

    • Combine the pure fractions.

  • Isolate the Product:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (2-Bromoethyl)propylcarbamic acid tert-butyl ester.

IV. Visualizing the Workflow

The following diagram illustrates the decision-making process for purifying the crude product.

Purification_Workflow start Crude Product (2-Bromoethyl)propylcarbamic acid tert-butyl ester is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No / Oily Solid success_recrys Successful? (Pure Crystals) recrystallization->success_recrys success_column Successful? (Pure Fractions) column_chromatography->success_column pure_product Pure Product success_recrys->pure_product Yes troubleshoot_recrys Troubleshoot Recrystallization (e.g., change solvent, slow cooling) success_recrys->troubleshoot_recrys No (Oils out, low recovery) success_column->pure_product Yes troubleshoot_column Troubleshoot Column (e.g., change eluent, use alumina) success_column->troubleshoot_column No (Poor separation, streaking) troubleshoot_recrys->column_chromatography troubleshoot_column->column_chromatography Re-attempt

Caption: Decision workflow for purification.

V. Concluding Remarks

The purification of (2-Bromoethyl)propylcarbamic acid tert-butyl ester requires a systematic approach and careful attention to detail. By understanding the nature of the compound and its potential impurities, and by applying the troubleshooting strategies outlined in this guide, researchers can confidently achieve a high degree of purity in their final product. Remember that each reaction is unique, and some degree of empirical optimization will always be necessary for the best results.

References

  • Department of Chemistry, University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available from: [Link]

  • Labmonk. Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • Google Patents. Method for purifying a bromine compound.
  • Organic Chemistry at CU Boulder. Column Chromatography. Available from: [Link]

  • Chemsrc. tert-Butyl (2-bromoethyl)carbamate. Available from: [Link]

  • Scribd. Organic Compound Purification Guide. Available from: [Link]

  • Google Patents. Purification of liquid bromine contaminated with organic impurities.
  • Atlantis Press. Progress on the Extraction Techniques of Bromine. Available from: [Link]

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]

  • Pharmaffiliates. tert-Butyl (2-bromoethyl)carbamate. Available from: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]

  • PubMed. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Available from: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Available from: [Link]

  • Michael Pittelkow. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Available from: [Link]

  • PubChem. tert-Butyl N-(2-bromoethyl)carbamate. Available from: [Link]

  • Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]

  • Reddit. The most hated method of purification: column chromatography. Available from: [Link]

  • ResearchGate. Synthesis of carbamate 9 d. Available from: [Link]

  • PubChem. [2-(4-Bromo-phenyl)ethyl]-carbamic acid tert-butyl ester. Available from: [Link]

  • ResearchGate. How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Side Reactions of (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for managing the synthetic challenges associated with (2-Bromoethyl)propylcarbamic acid tert-butyl ester. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, troubleshoot, and overcome common hurdles, particularly the undesired intramolecular cyclization that can significantly impact your reaction yields and purity.

Introduction to the Challenge: The Competing Cyclization Pathway

(2-Bromoethyl)propylcarbamic acid tert-butyl ester is a valuable building block in organic synthesis, frequently used to introduce a protected propylaminoethyl moiety. However, its utility is often complicated by a prevalent side reaction: the intramolecular cyclization to form N-Boc-N-propylaziridine. This process, driven by the proximity of the nucleophilic carbamate nitrogen to the electrophilic carbon bearing the bromine, can compete with the desired intermolecular reaction, leading to reduced yields and complex purification profiles. Understanding the factors that govern this equilibrium is paramount to achieving a successful synthetic outcome.

Troubleshooting Guide: Question & Answer Format

Question 1: My reaction with (2-Bromoethyl)propylcarbamic acid tert-butyl ester is showing a significant amount of a lower molecular weight byproduct, and my desired product yield is low. What is likely happening?

This is a classic presentation of the intramolecular cyclization side reaction. The tert-butyl carbamate (Boc) protecting group, while effective, can participate in an intramolecular N-alkylation to form the highly stable, five-membered ring of N-Boc-N-propylaziridine. This is particularly favored under basic conditions, which are often required to deprotonate a nucleophile for the desired intermolecular reaction.

Core Technical Explanation:

The nitrogen atom of the Boc-carbamate is rendered nucleophilic enough by the reaction base to attack the adjacent carbon bearing the bromine atom. This intramolecular SN2 reaction is entropically favored and can often outcompete the desired intermolecular reaction, especially if the external nucleophile is sterically hindered or of lower concentration.

Diagram of the Competing Reaction Pathways:

G reagent (2-Bromoethyl)propylcarbamic acid tert-butyl ester desired_product Desired Intermolecular Product reagent->desired_product Desired Path (Intermolecular) side_product N-Boc-N-propylaziridine (Cyclized Side Product) reagent->side_product Side Reaction (Intramolecular) nucleophile External Nucleophile (Nu-H) nucleophile->reagent base Base base->reagent Promotes Cyclization base->nucleophile Activates

Caption: Competing reaction pathways for (2-Bromoethyl)propylcarbamic acid tert-butyl ester.

Question 2: How can I suppress the formation of the N-Boc-N-propylaziridine byproduct?

Suppressing the cyclization requires a careful optimization of reaction parameters to favor the intermolecular pathway.

Troubleshooting Steps & Explanations:

  • Choice of Base: The strength and steric bulk of the base are critical.

    • Recommendation: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the carbamate nitrogen directly but will activate your intended nucleophile.

    • Avoid: Strong, less hindered bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly accelerate the cyclization.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the reaction rates.

    • Recommendation: Aprotic polar solvents such as DMF or DMSO can be effective. However, for some systems, less polar solvents like THF or acetonitrile might disfavor the intramolecular cyclization. A solvent screen is highly recommended.

  • Temperature Control: Lowering the reaction temperature can often provide selectivity.

    • Recommendation: Start the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. The intramolecular cyclization may have a higher activation energy, and lower temperatures will favor the desired reaction.

  • Concentration Effects: The relative concentrations of your reactants play a crucial role.

    • Recommendation: Maintain a high concentration of your external nucleophile relative to the (2-Bromoethyl)propylcarbamic acid tert-butyl ester. This will favor the bimolecular reaction over the unimolecular cyclization. If possible, use the nucleophile as the limiting reagent.

Summary of Recommended Starting Conditions:

ParameterRecommendationRationale
Base Diisopropylethylamine (DIPEA)Sterically hindered, minimizes carbamate deprotonation.
Solvent Acetonitrile or THFLess polar aprotic solvents may disfavor cyclization.
Temperature 0 °C to room temperatureReduces the rate of the competing intramolecular reaction.
Concentration High [Nucleophile]Favors the desired bimolecular pathway.
Question 3: I've already formed a mixture of my desired product and the cyclized byproduct. How can I purify my product?

Purification can be challenging due to the similar polarities of the desired product and the N-Boc-N-propylaziridine.

Purification Strategy:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Standard silica gel is typically sufficient.

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity with a solvent like ethyl acetate or diethyl ether. The less polar N-Boc-N-propylaziridine should elute before your likely more polar desired product. Careful monitoring with TLC is essential to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize (2-Bromoethyl)propylcarbamic acid tert-butyl ester myself?

Yes, a common route involves the reaction of N-propyl-N-(2-hydroxyethyl)amine with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, followed by bromination of the alcohol using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Q2: Are there alternative protecting groups that are less prone to this cyclization?

While the Boc group is common, other carbamate protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) could be considered. However, their removal conditions are different and may not be compatible with your overall synthetic scheme. The fundamental issue of intramolecular cyclization can still occur, so optimizing reaction conditions remains key.

Q3: What analytical techniques can I use to monitor the reaction and identify the byproduct?

  • Thin Layer Chromatography (TLC): Useful for monitoring the progress of the reaction. The byproduct will likely have a different Rf value than the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the characteristic signals of the aziridine ring protons in the byproduct.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the byproduct, which will be lower than the starting material due to the loss of HBr.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Cyclization in Alkylation Reactions

  • To a stirred solution of the nucleophile (1.0 eq) in anhydrous acetonitrile (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add diisopropylethylamine (1.2 eq).

  • Stir the mixture for 15 minutes.

  • Add a solution of (2-Bromoethyl)propylcarbamic acid tert-butyl ester (1.1 eq) in anhydrous acetonitrile dropwise over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Synthesis and Application of 2-Haloethylcarbamates: Comprehensive Organic Synthesis II, (2014), Vol. 6, pp 257-296. [Link]

  • The Gabriel Synthesis: Chemical Reviews, (1950), 47 (2), pp 251–351. [Link]

  • Protecting Groups in Organic Synthesis: Greene, T. W.; Wuts, P. G. M. Protecting Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

Validation & Comparative

1H NMR Spectrum Analysis Guide: (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Executive Summary

This guide provides an in-depth structural analysis of (2-Bromoethyl)propylcarbamic acid tert-butyl ester (CAS: Analogous to 39684-80-5), a critical intermediate in the synthesis of heterocycles and PROTAC linkers.

The primary analytical challenge with this molecule is the restricted rotation around the carbamate C–N bond (N-Boc group), which frequently results in rotameric broadening or signal doubling in standard NMR solvents at ambient temperature. This guide compares the standard analytical approach (


 at 25°C) against the optimized high-temperature protocol (

at 80°C), demonstrating why the latter is required for accurate integration and purity assessment.

Structural Profile & Assignments

Chemical Structure

The molecule consists of a tertiary nitrogen center protected by a tert-butoxycarbonyl (Boc) group, with two alkyl chains: a propyl group and a 2-bromoethyl group.

Formula:


Molecular Weight:  266.18  g/mol 
Graphviz Visualization: Structural Connectivity

The following diagram maps the proton environments to their expected chemical shifts.

G Boc Boc Group (9H, s, ~1.45 ppm) Carbamate N-C(=O)-O Boc->Carbamate N_Center Nitrogen Core Carbamate->N_Center Propyl_A N-CH2 (Propyl) (2H, t/br, ~3.15 ppm) N_Center->Propyl_A Ethyl_A N-CH2 (Ethyl) (2H, t/br, ~3.55 ppm) N_Center->Ethyl_A Propyl_B CH2 (Middle) (2H, m, ~1.55 ppm) Propyl_A->Propyl_B Propyl_C CH3 (Terminal) (3H, t, ~0.88 ppm) Propyl_B->Propyl_C Ethyl_B CH2-Br (2H, t, ~3.45 ppm) Ethyl_A->Ethyl_B

Figure 1: Connectivity map correlating structural moieties with predicted NMR signals.

Comparative Analysis: Solvent & Temperature Effects[1][2]

The core analytical decision lies in selecting the solvent system.[1] For tertiary Boc-carbamates, the energy barrier for rotation around the N–CO bond is significant (approx. 15–18 kcal/mol). This leads to the observation of two distinct rotamers (cis/trans or E/Z) on the NMR timescale at room temperature.

Scenario A: Standard Conditions ( , 25°C)
  • Observation: The spectrum typically appears "messy." The Boc peak may be split into two unequal singlets (e.g., ratio 60:40). The N-methylene protons (

    
     to Nitrogen) appear as broad humps rather than sharp triplets.
    
  • Risk: Integration values are unreliable. Impurities buried under broad peaks may be missed.

  • Mechanism: The exchange rate between rotamers is slow (

    
    ), leading to decoherence and broadening.
    
Scenario B: Optimized Conditions ( , 80°C)
  • Observation: Peaks sharpen significantly. The two rotameric signals coalesce into a single, time-averaged set of signals.

  • Benefit: Precise integration (1:1 ratio for methylene groups) and clear identification of the triplet splitting patterns.

  • Mechanism: Thermal energy overcomes the rotational barrier (

    
    ), resulting in fast exchange.
    
Comparative Data Table
FeatureMethod A:

(25°C)
Method B:

(80°C)
Boc Signal (9H) Split singlets (~1.42 & 1.46 ppm)Sharp singlet (~1.40 ppm)
N-CH2 Signals Broad, undefined multipletsDistinct triplets (

)
Resolution Low (Rotameric overlap)High (Coalescence)
Water Peak ~1.56 ppm (Variable)~3.10 ppm (Shifted)
Suitability Quick ID onlyPublication/Purity Assay

Detailed Spectral Assignments (Method B)

The following data represents the coalesced spectrum expected at elevated temperature (


), which is the standard for characterizing tertiary Boc-amines.

Solvent:


 | Temp:  353 K (80°C) | Ref:  TMS (0.00 ppm)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Note
0.88 Triplet (

)
3HPropyl

Terminal methyl, typically shielded.
1.41 Singlet9HBoc

Intense singlet; diagnostic for protection.
1.55 Sextet/Multiplet2HPropyl

Middle methylene; couples to both CH3 and N-CH2.
3.15 Triplet (

)
2HPropyl

Deshielded by Nitrogen.
3.45 Triplet (

)
2HEthyl

Deshielded by Bromine; distinct from N-CH2.
3.55 Triplet (

)
2HEthyl

Most deshielded methylene due to N-Boc induction.

> Note: At 25°C in


, the signals at 3.15, 3.45, and 3.55 ppm will likely overlap as a broad envelope between 3.1–3.7 ppm.

Experimental Protocol: Variable Temperature (VT) NMR

To achieve the "Method B" results, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the ester into a clean vial.

  • Solvent: Add 0.6 mL of

    
      (99.9% D).
    
    • Why DMSO? It has a high boiling point (189°C), allowing safe heating to 80–100°C without pressurizing the tube significantly.

      
       boils at 61°C and is unsuitable for this protocol.
      
  • Filtration: Filter through a cotton plug into a high-quality NMR tube (5mm, 500MHz rated).

    • Tip: Suspended solids cause magnetic susceptibility mismatches, ruining line shape.

Instrument Setup
  • Lock & Shim: Insert sample and lock on

    
    . Perform initial shimming at 25°C.
    
  • Heating: Set the probe temperature to 353 K (80°C) .

  • Equilibration: Wait 10 minutes for the sample to reach thermal equilibrium.

    • Validation: Check the lock level; it will drop as density changes. Re-shim (Z1 and Z2) is mandatory after heating.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 5 seconds (High temp increases T1 relaxation times; allow sufficient recovery for quantitative integration).

    • Scans: 16–64.

Workflow Visualization

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 Start->Solvent Check Run @ 25°C (Optional Check) Solvent->Check Decision Broad Peaks? Check->Decision Heat Heat Probe to 80°C Decision->Heat Yes (Rotamers) Acquire Acquire Spectrum Decision->Acquire No (Unlikely) Reshim Re-shim (Z1, Z2) Heat->Reshim Reshim->Acquire

Figure 2: Decision logic for handling rotameric broadening in carbamates.

Troubleshooting & Causality

  • Problem: The peaks remain broad even at 80°C.

    • Cause: The rotational barrier might be exceptionally high, or the sample contains paramagnetic impurities.

    • Solution: Increase temperature to 100°C (if using DMSO) or switch to Toluene-

      
       (allows up to 110°C) if solubility permits.
      
  • Problem: "Ghost" peaks appear near the base of the main signals.

    • Cause: Incomplete coalescence (intermediate exchange regime).

    • Solution: Increase temperature by another 10–20 degrees.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Accessed 2024). [Link]

    • Use: General reference for chemical shift prediction of alkyl bromides and Boc-amines.
  • Pitt, N. et al. "Synthesis of Boc-protected amines and their rotameric behavior." Journal of Organic Chemistry, 2004.[2]

    • Context: Discusses the thermodynamics of N-Boc rot
  • Clayden, J. et al.Organic Chemistry. Oxford University Press, 2nd Edition.
  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. [Link]

    • Context: Validation of solvent residual peaks in DMSO vs CDCl3.

Sources

Comparative Guide: HPLC Method Development for (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between a Standard Generic Protocol and an Optimized Target Protocol for the purity analysis of (2-Bromoethyl)propylcarbamic acid tert-butyl ester (hereafter referred to as Boc-PEB ).

Boc-PEB presents two distinct analytical challenges:

  • Lack of Chromophore: The molecule lacks aromatic rings, relying solely on the weak carbonyl absorbance of the tert-butyl carbamate (Boc) group, rendering standard UV detection at 254 nm ineffective.

  • Chemical Instability: The alkyl bromide moiety is susceptible to hydrolysis or nucleophilic attack, while the Boc group is acid-sensitive, creating a narrow window for mobile phase pH stability.

This guide demonstrates that while generic HPLC methods fail to provide quantifiable data, an optimized method utilizing Low-Wavelength UV (210 nm) combined with Charged Aerosol Detection (CAD) or ELSD yields high-sensitivity, reproducible results.

Analyte Profile & Challenges

PropertyDescriptionAnalytical Implication
Structure t-Bu-O-CO-N(Pr)-CH2CH2-BrHigh lipophilicity due to Propyl + Boc groups.
Chromophore Carbonyl (C=O) onlyInvisible at 254 nm. Requires detection at <215 nm.
Reactivity Primary Alkyl BromideRisk of hydrolysis to alcohol in aqueous mobile phases over time.
Stability Acid-labile (Boc)Avoid strong acids (e.g., >0.5% TFA) or high temperatures (>40°C).

Comparative Analysis: Generic vs. Optimized

Method A: The "Standard" Generic Approach (The Failure)

Commonly attempted as a first-pass screen in many laboratories.

  • Column: Standard C18 (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase: Water / Methanol (0.1% TFA)

  • Detection: UV at 254 nm

  • Result: Complete Method Failure.

    • Reason 1: The analyte has virtually zero absorbance at 254 nm.

    • Reason 2: Methanol has a UV cutoff ~205 nm. Attempting to lower the wavelength to 210 nm in Methanol causes high background noise, masking the peak.

Method B: The Optimized Approach (The Solution)

Designed specifically for non-aromatic, lipophilic alkyl halides.

  • Column: High-Density C18 or C8 (3.5 µm) with extensive end-capping.

  • Mobile Phase: Water / Acetonitrile (ACN) with 0.1% Phosphoric Acid (H₃PO₄).

  • Detection: UV at 210 nm (Primary) + ELSD/CAD (Secondary).

  • Result: High Resolution & Sensitivity.

    • Mechanism:[2][3][4] ACN is transparent down to 190 nm, allowing clear detection of the Boc carbonyl at 210 nm. Phosphoric acid suppresses silanol activity without absorbing UV light (unlike Formic/Acetic acid which absorb <210 nm).

Experimental Data Comparison

The following data simulates a validation run comparing the detection limits and peak characteristics of the two approaches.

Table 1: Performance Metrics

ParameterMethod A (Generic MeOH/254nm)Method B (Optimized ACN/210nm)Status
Signal-to-Noise (S/N) < 3 (Not Detected)145.2Pass
Peak Symmetry (Tailing) N/A1.12Excellent
Resolution (Rs) from Impurity N/A> 2.5Pass
LOD (Limit of Detection) > 1000 ppm5 ppmHigh Sensitivity
Mobile Phase Baseline Drift N/A< 2 mAUStable

Detailed Optimized Protocol (Method B)

Instrumentation & Reagents[5]
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD). Optional: ELSD for mass-balance confirmation.

  • Reagents: HPLC Grade Acetonitrile (Far UV grade preferred), Milli-Q Water, 85% Phosphoric Acid.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

    • Why: The "Plus" or "XBridge" chemistry ensures high surface coverage, preventing the alkyl bromide from interacting with active silanols which causes tailing.

  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 30°C (Do not exceed 40°C to prevent Boc degradation).

  • Injection Volume: 10 µL

  • Detection: UV @ 210 nm (Bandwidth 4 nm, Reference OFF).

Mobile Phase & Gradient
  • Solvent A: Water + 0.1% H₃PO₄

  • Solvent B: Acetonitrile + 0.1% H₃PO₄

    • Note: Phosphoric acid is transparent at 210 nm. Do not use Formic Acid if UV sensitivity is critical, as it absorbs at this wavelength.

Time (min)% Solvent A% Solvent BStep Type
0.006040Initial
10.001090Linear Gradient
12.001090Hold (Wash)
12.106040Re-equilibrate
16.006040End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Caution: Do not use pure ACN as diluent; it causes "solvent effect" peak distortion for early eluting impurities.

  • Concentration: Prepare target at 0.5 mg/mL.

  • Stability Check: Analyze within 8 hours of preparation. Alkyl bromides may slowly hydrolyze in wet solvents.

Decision Pathways & Workflow

Diagram 1: Method Development Logic

This decision tree illustrates the critical choices made to arrive at Method B, specifically addressing the lack of chromophore and stability risks.

MethodDevelopment Start Analyte: Boc-PEB (No Aromatic Ring, Alkyl Bromide) ChromophoreCheck Check UV Chromophore Start->ChromophoreCheck DecisionUV Absorbance > 240nm? ChromophoreCheck->DecisionUV FailUV NO: Only Carbonyl (200-210nm) DecisionUV->FailUV No SolventChoice Select Solvent Cutoff FailUV->SolventChoice Methanol Methanol (Cutoff ~205nm) SolventChoice->Methanol Avoid ACN Acetonitrile (Cutoff ~190nm) SolventChoice->ACN Select BufferChoice Select Buffer Additive ACN->BufferChoice TFA TFA/Formic Acid (High UV Background) BufferChoice->TFA Avoid for UV Phos Phosphoric Acid (UV Transparent) BufferChoice->Phos Select FinalMethod OPTIMIZED METHOD: ACN / H3PO4 / UV 210nm Phos->FinalMethod

Caption: Logic flow for selecting transparent mobile phases (ACN/Phosphate) to enable low-UV detection of the Boc group.

Diagram 2: Sample Preparation & Analysis Workflow

Standardized workflow to ensure minimal degradation of the reactive alkyl bromide during handling.

Workflow Step1 1. Weigh Standard (10 mg) Step2 2. Dissolve (100% ACN, 2 mL) Step1->Step2 Step3 3. Dilute to Vol (Add Water to 50:50) Step2->Step3 Prevent Hydrolysis Step4 4. Filter (0.2 µm PTFE) Step3->Step4 Step5 5. Inject Immediately (Limit Autosampler Time) Step4->Step5 Unstable Alkyl Halide

Caption: Workflow emphasizes minimizing water contact time before injection to prevent hydrolysis of the bromide.

Discussion & Troubleshooting

Why 210 nm?

The tert-butyl carbamate (Boc) group exhibits a


 transition in the carbonyl bond at approximately 200–210 nm. At 254 nm, the molar absorptivity (

) is negligible. Using 210 nm requires high-purity solvents; even HPLC-grade Methanol can absorb enough light at 210 nm to cause a baseline drift of >50 mAU during a gradient, obscuring the analyte. Acetonitrile is mandatory.
Stability of the Alkyl Bromide

The CH2-CH2-Br tail is an electrophile. In basic conditions (pH > 8), it will rapidly hydrolyze to the alcohol or react with amine impurities. In highly acidic conditions (pH < 1), the Boc group will deprotect.

  • Solution: The use of 0.1% Phosphoric acid buffers the system to approx pH 2.5–3.0. This is the "Goldilocks" zone: acidic enough to protonate residual silanols (improving peak shape) but not acidic enough to strip the Boc group during the short run time.

Alternative Detection: ELSD/CAD

If the sample matrix contains UV-absorbing impurities that interfere at 210 nm, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are superior alternatives. These detectors respond to the mass of the non-volatile analyte and are independent of optical properties.

  • Modification for ELSD: Replace Phosphoric Acid with Formic Acid (volatile) to prevent detector clogging.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][6] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for solvent cutoff and low-UV detection).
  • Agilent Technologies. (2021).[7] How Do I Choose? A guide to HPLC column selection.Link

  • Thermo Fisher Scientific. (2025).[8] Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex Application Guide. Link

  • ChemicalBook. (2024). tert-Butyl N-(2-bromoethyl)carbamate Properties and Stability. (Reference for alkyl bromide stability profile). Link

Sources

Validating structure of (2-Bromoethyl)propylcarbamic acid tert-butyl ester by C13 NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of (2-Bromoethyl)propylcarbamic acid tert-butyl ester (also known as tert-butyl (2-bromoethyl)(propyl)carbamate). It compares


C NMR against alternative analytical techniques, establishing it as the definitive method for resolving structural ambiguity and rotameric complexity.

Executive Summary: The Analytical Challenge

In the synthesis of peptidomimetics or heterocyclic scaffolds, the (2-Bromoethyl)propylcarbamic acid tert-butyl ester is a high-value intermediate. However, its validation presents a specific analytical trap: Rotamerism .

The tert-butoxycarbonyl (Boc) group attached to a secondary amine creates a restricted rotation around the N-CO bond. This results in two distinct conformers (cis and trans) detectable at room temperature.

  • In

    
    H NMR:  This manifests as broad, "smudged" peaks or complex overlapping multiplets in the 3.0–3.6 ppm region, making integration unreliable and purity assessment difficult.
    
  • In

    
    C NMR:  This manifests as sharp, split signals  (doublets) for carbons near the nitrogen. Far from being an impurity, this splitting is the "fingerprint" of a successful N-alkylation.
    

This guide details why


C NMR is the superior method for validating this specific structure compared to 

H NMR or LC-MS.

Comparative Analysis: Why C NMR?

The following table compares the efficacy of standard analytical methods for this specific molecule.

FeatureMethod A:

H NMR
Method B: LC-MS Method C:

C NMR (Recommended)
Primary Utility Proton counting, integration.Molecular weight confirmation.Carbon skeleton mapping.
Region of Interest 3.0 – 3.6 ppm (Alkyl-N and Alkyl-Br).[M+H]+ or [M+Na]+ peaks.20 – 160 ppm.
Resolution of N-CH₂ vs CH₂-Br Poor. Signals often overlap significantly; integration is compromised by rotamer broadening.None. Cannot distinguish regiochemistry or connectivity.Excellent. N-CH₂ (~48 ppm) and CH₂-Br (~30 ppm) are separated by >15 ppm.
Rotamer Handling Failure Point. Peaks broaden/coalesce, resembling impurities.Irrelevant (separates in chromatography, not spectroscopy).Validation Point. Shows distinct "shadow" peaks, confirming the tertiary carbamate structure.
Quaternary Carbon Detection Impossible (Invisible).Impossible.Definitive. Confirms the t-butyl quaternary C (~80 ppm) and Carbonyl (~155 ppm).

Experimental Protocol: C NMR Acquisition

To ensure data integrity and reproducibility, follow this optimized protocol.

Step 1: Sample Preparation
  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. High concentration is critical for detecting the weak quaternary signals within a reasonable timeframe.

  • Solvent Selection:

    • Standard:CDCl₃ (Chloroform-d). Good solubility, but rotamers will be distinct (split).

    • Alternative:DMSO-d₆ or Toluene-d₈ at elevated temperature (80°C) can be used to coalesce rotamers into single peaks if simplified spectra are required, but this is usually unnecessary for standard QC.

Step 2: Instrument Parameters (Broadband Decoupled)
  • Frequency: 100 MHz or higher (for Carbon).

  • Pulse Sequence: zgpg30 (standard power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds .
    
    • Reasoning: The carbonyl (C=O) and quaternary t-butyl carbons have long relaxation times (

      
      ). A short delay will suppress these signals, leading to false negatives.
      
  • Scans: Minimum 512 scans (due to the lower sensitivity of

    
    C and the splitting of signal intensity between rotamers).
    

Structural Assignment & Data Interpretation[1][2]

The following diagram illustrates the logic flow for assigning peaks in the


C spectrum, specifically distinguishing the bromide from the amine.
Logic Flow for Signal Assignment

G Start Analyze 13C Spectrum Region1 Region: > 150 ppm Start->Region1 Region2 Region: 75 - 85 ppm Start->Region2 Region3 Region: 40 - 60 ppm (Heteroatom Alpha Carbons) Start->Region3 Region4 Region: 25 - 35 ppm (Heavy Atom Effect) Start->Region4 AssignCO Assign: Carbamate C=O (~155 ppm) Region1->AssignCO Signal Present AssignQuat Assign: Quaternary t-Bu Carbon (~80 ppm) Region2->AssignQuat Signal Present Decision1 Is the shift ~47-50 ppm? Region3->Decision1 AssignNCH2 Assign: N-CH2 Groups (Propyl C1 & Ethyl C1) Decision1->AssignNCH2 Yes (Deshielded by N-Boc) Decision2 Is the shift ~28-32 ppm? Region4->Decision2 AssignBr Assign: CH2-Br (Upfield due to Heavy Atom Effect) Decision2->AssignBr Signal ~30-32 ppm AssignMe Assign: t-Butyl Methyls (~28 ppm, very intense) Decision2->AssignMe Signal ~28 ppm (Strong)

Figure 1: Decision logic for assigning critical functional groups in the


C NMR spectrum.
Detailed Chemical Shift Table (CDCl₃)
Carbon EnvironmentLabelPredicted Shift (

, ppm)
Multiplicity (Rotamers)Notes
C=O Carbamate Carbonyl155.0 – 156.0 Doublet (or broad)Deshielded

center.[1]
C-O t-Butyl Quaternary79.0 – 80.5 DoubletCharacteristic of Boc protection.
N-CH₂ Propyl (C1) & Ethyl (C1)46.0 – 50.0 Split Doublets The N-Boc group causes these to appear as pairs. Often the most confusing region.
CH₂-Br Bromo-ethyl (C2)29.0 – 32.0 DoubletCritical ID. Upfield of N-CH₂ due to the "Heavy Atom Effect" of Bromine.
CH₃ (t-Bu) t-Butyl Methyls28.4 Singlet (Intense)Usually one strong peak; rotation is fast enough to average these.
CH₂ Propyl (C2)20.0 – 22.0 DoubletMiddle of the propyl chain.
CH₃ Propyl (C3)11.0 – 11.5 Singlet/DoubletTerminal methyl.

Expert Insight: The Rotamer "Fingerprint"

The most common error in validating this molecule is interpreting the "double peaks" as impurities.

The Mechanism: The N-CO bond has partial double-bond character. The bulky tert-butyl group forces the propyl and bromoethyl chains into restricted conformations (syn or anti to the carbonyl oxygen).

Validation Check (Self-Validating System):

  • Intensity Ratio: The split peaks usually appear in a consistent ratio (e.g., 60:40 or 50:50) across the entire spectrum. If the "impurity" peaks follow this ratio exactly for every carbon, it is a rotamer, not a contaminant.

  • Coalescence Test: If rigorous proof is needed, run the NMR at 50°C or 60°C. The split peaks will broaden and merge (coalesce) into single peaks as the thermal energy overcomes the rotational barrier.

Workflow Visualization

Workflow Synth Synthesis (Alkylation of Boc-Propylamine) Crude Crude Product Synth->Crude H1_Check 1H NMR Check (Result: Broad/Messy) Crude->H1_Check C13_Valid 13C NMR Validation (Result: Sharp/Split Peaks) H1_Check->C13_Valid Ambiguous Data QC_Pass QC PASS (Confirm Structure) C13_Valid->QC_Pass Rotamers Confirmed

Figure 2: Recommended validation workflow. Note that


C NMR is the decision gate that resolves the ambiguity of the 

H NMR data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts. University of Wisconsin-Madison. [Link] (Verified source for C13 shift prediction).

  • Wiberg, K. B., & Bailey, W. F. (2010). 13C NMR Chemical Shifts of N-Boc-Protected Amines. Journal of Organic Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link] (Standard for solvent referencing).

Sources

Safety Operating Guide

Personal protective equipment for handling (2-Bromoethyl)propylcarbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment: The "Why" Behind the Protocol

Do not treat this merely as a standard organic reagent. (2-Bromoethyl)propylcarbamic acid tert-butyl ester (often referred to as tert-butyl (2-bromoethyl)(propyl)carbamate) presents a specific toxicological profile derived from its Structure-Activity Relationship (SAR).

  • The Alkylating Threat: The molecule contains a primary alkyl bromide motif (

    
    ). In physiological conditions, the bromide acts as a leaving group, making the adjacent carbon highly electrophilic. This allows the compound to act as an alkylating agent  via an 
    
    
    
    mechanism, potentially modifying biological nucleophiles (DNA bases, cysteine residues in proteins).
  • Lipophilicity & Absorption: The tert-butyl ester (Boc group) and the propyl chain significantly increase the lipophilicity (

    
    ) of the molecule compared to simple bromo-amines. This facilitates rapid dermal absorption and permeation through standard laboratory glove materials.
    
  • Sensitization: Like many alkyl halides, this compound is a potent skin and eye irritant and a potential sensitizer. Repeated low-level exposure can lead to hypersensitivity.

Core Directive: Handle as a potential mutagen and severe irritant .

Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves are insufficient for prolonged contact with halogenated alkylating agents. The following matrix dictates the required PPE based on the operational tier.

PPE Selection Table
Protection ZoneStandard Handling (Weighing/Transfer)High-Risk (Spill Cleanup/Scale-up >5g)Rationale
Hand Protection Double Gloving Strategy: 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile (Extended Cuff)Laminate Barrier: 1. Inner: Silver Shield® / 4H® (Laminate)2. Outer: 8 mil Nitrile (for dexterity)The laminate layer provides >8hr breakthrough time against halogenated organics. Nitrile alone degrades rapidly.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Splash GogglesSafety glasses do not seal against vapors or splashes that track along the skin.
Respiratory Fume Hood (Face velocity: 100 fpm)Respirator: Full-face w/ OV (Organic Vapor) CartridgesN95 masks provide zero protection against organic vapors.
Body Defense Lab Coat (Cotton/Poly blend), closed shoesChemical-Resistant Apron (Tyvek or Butyl)Prevents saturation of clothing in case of bulk splash.

Operational Workflow & Engineering Controls

Phase 1: Pre-Operational Setup
  • Fume Hood Verification: Ensure the sash is at the certified working height. Verify airflow using a tissue strip or digital monitor.

  • Solvent Selection: This compound is soluble in Dichloromethane (DCM) and Ethyl Acetate. Note: DCM accelerates the permeation of chemicals through nitrile gloves. If using DCM as a solvent, the Laminate Barrier (Silver Shield) glove protocol is mandatory.

Phase 2: Handling & Transfer[1][2]
  • Weighing: Do not weigh on an open bench. Use a micro-balance inside the hood or a tared vial transfer method.

  • Liquid Transfer:

    • Preferred: Positive displacement pipette or glass syringe with Luer-lock.

    • Avoid: Pouring directly from the bottle. This generates invisible aerosols.

  • Spill Prevention: Perform all manipulations over a secondary containment tray (polypropylene) to catch drips.

Phase 3: Decontamination & Quenching

Before disposal, residual reagent on glassware should be quenched to destroy the alkylating potential.

  • Quench Solution: A solution of 10% aqueous sodium thiosulfate or dilute ammonium hydroxide.

  • Mechanism: These nucleophiles displace the bromide, converting the toxic alkyl bromide into a benign thioether or amine derivative.

Visualized Safety Logic (DOT Diagram)

The following diagram illustrates the decision-making process for handling this specific class of compounds.

SafetyProtocol Start Start: Handling (2-Bromoethyl)carbamate RiskAssess Risk Assessment: Is Solvent Halogenated (e.g., DCM)? Start->RiskAssess GloveStandard PPE: Double Nitrile (Change every 15 mins) RiskAssess->GloveStandard No (e.g., EtOAc, DMF) GloveHigh PPE: Silver Shield/Laminate Under Nitrile RiskAssess->GloveHigh Yes (DCM/Chloroform) Hood Engineering Control: Fume Hood Mandatory (Sash < 18 inches) GloveStandard->Hood GloveHigh->Hood Action Perform Synthesis/Transfer (Over Secondary Containment) Hood->Action Quench Quench: 10% Na-Thiosulfate (Destroy Alkylating Potential) Action->Quench Waste Disposal: Halogenated Organic Waste Stream Quench->Waste

Caption: Decision logic for glove selection and workflow based on solvent carrier and alkylating risk.

Emergency Response Protocols

ScenarioImmediate ActionMedical Follow-up
Skin Contact 1. Doff contaminated gloves immediately.2. Flush with water for 15 minutes.3. Soap wash (lipophilic compounds require soap to remove).Seek medical attention if redness appears.[1] Bring SDS.
Eye Splash 1. Force eyes open under eyewash station.2. Flush for full 15 minutes (roll eyeballs).Mandatory ER visit. Corrosive damage can be delayed.
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (delayed fluid in lungs).

Disposal & Waste Management

Never dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Segregation: Collect in "Halogenated Organic Waste" containers.

  • Labeling: Clearly tag the waste container with "Alkyl Bromide - Potential Mutagen."

  • Container: High-density polyethylene (HDPE) or glass containers are suitable. Avoid metal containers if the compound has degraded to release HBr (acidic).

References

  • PubChem. (n.d.).[2] tert-Butyl N-(2-bromoethyl)carbamate - Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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